The compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. Its classification as a pyrrolo derivative places it among compounds that exhibit significant pharmacological activities, particularly in targeting various biological pathways.
The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves cyclization reactions that utilize appropriate precursors under controlled conditions.
For large-scale synthesis, techniques such as continuous flow synthesis and automated platforms can be utilized to ensure high yield and cost-effectiveness while maintaining product consistency .
The molecular structure of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can be described in terms of its ring systems and substituents.
The presence of multiple nitrogen atoms within the structure enhances its ability to form hydrogen bonds, which is crucial for biological interactions.
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions that are significant for its functionalization and application in drug development.
These reactions allow for the modification of the compound's structure to enhance its pharmacological properties .
The mechanism of action for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is primarily linked to its interaction with specific biological targets.
Research indicates that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The mechanism involves:
In vitro studies have demonstrated significant anti-cancer activity against various cell lines through apoptosis induction and inhibition of migration .
The applications of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine span several fields:
The ongoing research into this compound continues to reveal new insights into its potential applications across various scientific domains .
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine core (7-azaindole) linked to a partially saturated tetrahydropyridine ring. Its molecular formula is C₁₂H₁₃N₃ (molecular weight: 199.25 g/mol), with the tetrahydropyridine ring adopting a non-planar, boat-like conformation due to the sp³-hybridized C2 and C6 atoms [1] [6]. The scaffold exhibits three key pharmacophoric elements:
This hybrid architecture allows versatile interactions with biological targets. The 1,2,3,6-tetrahydropyridine ring acts as a bioisostere for piperazine, enhancing blood-brain barrier (BBB) penetration, while the pyrrolo[2,3-b]pyridine (7-azaindole) mimics purine nucleobases, enabling protein binding via π-stacking and hydrogen bonding [4] [9]. Predicted physicochemical properties include moderate lipophilicity (cLogP ~2.1) and aqueous solubility, aligning with CNS drug-like space [1].
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₁₂H₁₃N₃ | Confirmed by MS |
Molecular Weight | 199.25 g/mol | Calculated |
Boiling Point | 414.7 ± 45.0 °C | Predicted |
Density | 1.217 ± 0.06 g/cm³ | Predicted |
pKa | 14.73 ± 0.40 | Predicted (pyrrole N-H) |
Hydrogen Bond Acceptors | 3 | Pyridine N, tetrahydropyridine N |
Hydrogen Bond Donors | 1 | Pyrrole N-H |
This scaffold demonstrates high affinity for serotonergic and dopaminergic targets, positioning it as a template for multi-target antidepressants. Key mechanistic insights include:
The tetrahydropyridine linker enables optimal spatial positioning for simultaneous engagement of SERT and 5-HT₁ₐ receptors. This dual action mirrors approved multi-target agents like vilazodone (SPARI) and vortioxetine (MMA), but with enhanced dopaminergic activity for broader efficacy [3] [7]. Recent hybrids incorporating this scaffold show triple reuptake inhibition (SERT/NET/DAT), exemplified by compound 4f (Ki(SERT) = 2.8 nM; DAT inhibition = 43% at 1 µM) [7].
Target | Affinity (Ki, nM) | Biological Impact |
---|---|---|
Serotonin Transporter (SERT) | 2.8–47.0 | Enhanced synaptic 5-HT, rapid antidepressant effects |
5-HT₁ₐ Receptor | 10.0–128.0 | Autoreceptor desensitization, anxiolytic effects |
Dopamine D₂ Receptor | 51.0 (in lead compounds) | Improved motivation, reduced anhedonia |
NET/DAT | 43–288 nM | Broad-spectrum monoamine modulation |
The scaffold’s development traces three phases:
This evolution transformed the scaffold from a kinase-focused heterocycle to a privileged CNS template, enabling compounds like 11 (SERT Ki = 9.2 nM; D2 Ki = 51.0 nM) with potential for treatment-resistant depression [3].
1980s–1990s: Kinase inhibitors (TNIK, ALK) | 2000s: Azapirones (e.g., buspirone) for anxiety | 2010–2015: Early hybrids (SERT Ki ~100 nM) | 2015–2020: Dual SERT/5-HT₁ₐ ligands (Ki <50 nM) | 2020–2024: Triple-reuptake inhibitors (e.g., compound 4f)
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2